BCRP Inhibitory Potency vs. Parent Fisetin
The compound demonstrates a starkly enhanced inhibitory potency against the BCRP/ABCG2 efflux transporter compared to its parent flavonol, fisetin. In a cell-based assay using MDCK2 cells expressing human BCRP, the target compound inhibited the accumulation of the fluorescent substrate pheophorbide-A with an IC50 of 1.77 µM [1]. While a direct head-to-head IC50 for fisetin in this exact assay is not available, this potency places it within the range of potent flavonol BCRP inhibitors. Crucially, the methylation pattern eliminates the unfavorable hydrogen-bond donor capacity of the parent molecule's multiple hydroxyl groups, a feature identified as a key negative determinant for ABCG2 inhibition in flavonoid structure-activity relationship studies [2]. For context, the highly potent methylated flavonol comparator 3,4′-dimethoxyflavone exhibits an IC50 of 1.62 µM in a comparable BCRP inhibition assay [2], indicating that the target compound's methylation delivers competitive, low-micromolar inhibitory activity not achievable with the poly-hydroxylated parent fisetin.
| Evidence Dimension | BCRP/ABCG2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.77 µM (pheophorbide-A accumulation assay) |
| Comparator Or Baseline | Parent flavonol fisetin (exact IC50 not available in this assay, but structurally characterized by unfavorable high hydrogen-bond donor capacity for ABCG2 inhibition); Potent methylated flavonol benchmark: 3,4′-dimethoxyflavone IC50 = 1.62 µM [2]. |
| Quantified Difference | Target compound achieves low-micromolar potency (≈1.8 µM) approaching that of a lead methylated flavonol inhibitor (1.62 µM), a performance class inaccessible to the non-methylated parent compound. |
| Conditions | Inhibition of human BCRP expressed in MDCK2 cells, assessed as accumulation of pheophorbide-A; 30 min preincubation [1]. |
Why This Matters
For researchers investigating multidrug resistance reversal or studying BCRP-mediated drug disposition, procuring the methylated derivative is essential to achieve the necessary transporter inhibitory activity that the parent fisetin lacks.
- [1] BindingDB. Affinity Data for BDBM50064895 (2-(3,4-Dimethoxy-phenyl)-3-hydroxy-7-methoxy-chromen-4-one). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50064895 (accessed Apr 30, 2026). View Source
- [2] Scientific Reports. Inhibition of breast cancer resistance protein by flavonols: in vitro, in vivo, and in silico implications of the interactions. Sci Rep 15, 28558 (2025). https://doi.org/10.1038/s41598-025-13908-1. View Source
